![molecular formula C16H18KN3O4S B12299849 Potassium;6-[(2-amino-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B12299849.png)

Potassium;6-[(2-amino-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

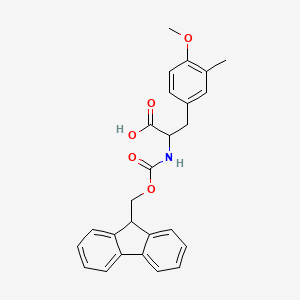

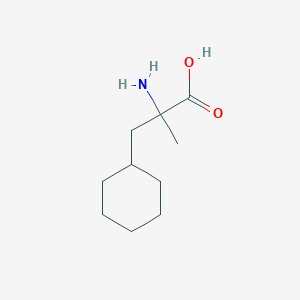

Potassium;6-[(2-amino-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[32It belongs to the β-lactam class of antibiotics and is effective against a broad spectrum of Gram-positive bacteria . This compound is known for its ability to inhibit bacterial cell wall synthesis, making it a crucial drug in the treatment of various bacterial infections .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Penicillin G potassium is synthesized through a series of chemical reactions starting from 6-aminopenicillanic acid. The synthesis involves the acylation of 6-aminopenicillanic acid with phenylacetyl chloride in the presence of a base such as potassium carbonate . The reaction is typically carried out in an aqueous medium at a controlled temperature to ensure high yield and purity .

Industrial Production Methods

Industrial production of Penicillin G potassium involves fermentation processes using Penicillium chrysogenum strains. The fermentation broth is then subjected to extraction and purification processes to isolate the desired antibiotic . The final product is obtained by crystallization and drying, ensuring it meets the required potency and purity standards .

Análisis De Reacciones Químicas

Types of Reactions

Penicillin G potassium undergoes various chemical reactions, including:

Hydrolysis: In the presence of water, Penicillin G potassium can hydrolyze to form penicilloic acid.

Oxidation: It can be oxidized to form penicilloic acid derivatives.

Substitution: The β-lactam ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Typically occurs in aqueous solutions, especially under acidic or basic conditions.

Oxidation: Requires oxidizing agents such as hydrogen peroxide or potassium permanganate.

Substitution: Involves nucleophiles such as amines or thiols under mild conditions.

Major Products Formed

Penicilloic acid: Formed through hydrolysis or oxidation.

Penicilloic acid derivatives: Formed through further oxidation.

Aplicaciones Científicas De Investigación

Penicillin G potassium has a wide range of applications in scientific research:

Chemistry: Used as a standard antibiotic in various chemical assays.

Biology: Employed in cell culture studies to prevent bacterial contamination.

Medicine: Used to study bacterial resistance mechanisms and develop new antibiotics.

Industry: Applied in the production of animal feed additives to promote growth and prevent infections.

Mecanismo De Acción

Penicillin G potassium exerts its effects by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains . This leads to the weakening of the cell wall and ultimately causes bacterial cell lysis and death . The primary molecular targets are the PBPs, which are essential for cell wall synthesis .

Comparación Con Compuestos Similares

Penicillin G potassium is unique among β-lactam antibiotics due to its high efficacy against Gram-positive bacteria and its stability in aqueous solutions . Similar compounds include:

Penicillin V potassium: More stable in acidic conditions but less potent than Penicillin G potassium.

Ampicillin: Broader spectrum of activity but less effective against certain Gram-positive bacteria.

Amoxicillin: Similar spectrum to Ampicillin but with better oral absorption.

Penicillin G potassium stands out due to its specific activity profile and its role as a standard antibiotic in various applications .

Propiedades

Fórmula molecular |

C16H18KN3O4S |

|---|---|

Peso molecular |

387.5 g/mol |

Nombre IUPAC |

potassium;6-[(2-amino-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |

InChI |

InChI=1S/C16H19N3O4S.K/c1-16(2)11(15(22)23)19-13(21)10(14(19)24-16)18-12(20)9(17)8-6-4-3-5-7-8;/h3-7,9-11,14H,17H2,1-2H3,(H,18,20)(H,22,23);/q;+1/p-1 |

Clave InChI |

JWUWRSHQQLUTRD-UHFFFAOYSA-M |

SMILES canónico |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)[O-])C.[K+] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4Ar,8as,9as)-9a-hydroxy-4,4,7-trimethyl-4a,5,6,8a,9,9a-hexahydronaphtho[2,3-b]furan-2(4h)-one](/img/structure/B12299777.png)

![16-Bromo-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B12299802.png)

![14-Methoxy-5-methyl-2-(2-methylpropyl)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione](/img/structure/B12299814.png)

![3-[[1-(4-Aminobutylamino)-4-methyl-1-oxopentan-2-yl]carbamoyl]oxirane-2-carboxylic acid](/img/structure/B12299838.png)